

Application Notes and Protocols for Ceramide Synthesis Using Tetracosanoyl Chloride

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Compound of Interest

Compound Name: *Tetracosanoyl chloride*

Cat. No.: *B3145926*

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Introduction

Ceramides are a class of lipid molecules that are central to the structure of the stratum corneum, the outermost layer of the epidermis, and play a crucial role in maintaining the skin's barrier function. Additionally, ceramides, particularly those with very-long-chain fatty acyl groups like C24 ceramide (N-tetracosanoyl-sphingosine), are significant signaling molecules involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence. The synthesis of specific ceramide species is therefore of great interest to researchers in dermatology, oncology, and cell biology for investigating their physiological roles and therapeutic potential.

This document provides a detailed protocol for the chemical synthesis of C24 ceramide through the N-acylation of a sphingoid base with **tetracosanoyl chloride**. It also outlines the key signaling pathways influenced by C24 ceramide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of very-long-chain ceramides. Please note that yields can vary based on the specific sphingoid base used, purity of reagents, and reaction conditions.

Parameter	Value	Reference
Reactants	D-sphingosine, Tetracosanoyl chloride, Pyridine	General N-acylation protocol
Solvent	Tetrahydrofuran (THF) / Dichloromethane (DCM)	Inferred from similar syntheses
Reaction Time	12-24 hours	Inferred from similar syntheses
Reaction Temperature	Room Temperature to 40°C	Inferred from similar syntheses
Purification Method	Silica Gel Column Chromatography	--INVALID-LINK--
Typical Yield	60-75%	--INVALID-LINK--
Purity	>98% (post-chromatography)	General expectation for synthetic lipids

Experimental Protocols

Materials and Reagents

- D-sphingosine (or other suitable sphingoid base, e.g., sphinganine)
- **Tetracosanoyl chloride**
- Anhydrous Pyridine
- Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
- Methanol (MeOH)
- Chloroform (CHCl₃)
- Hexane
- Ethyl Acetate
- Silica gel for column chromatography (60 Å, 70-230 mesh)

- Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
- Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
- Rotary evaporator
- Magnetic stirrer and stir bars

Synthesis of N-tetracosanoyl-D-sphingosine (C24 Ceramide)

1. Reaction Setup: a. In a clean, dry round-bottom flask, dissolve D-sphingosine (1 equivalent) in a minimal amount of anhydrous THF or DCM. b. Add anhydrous pyridine (2-3 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction. c. Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15 minutes.

2. Acylation Reaction: a. Dissolve **tetracosanoyl chloride** (1.1 equivalents) in a small volume of the same anhydrous solvent used in step 1a. b. Add the **tetracosanoyl chloride** solution dropwise to the stirring sphingosine solution over a period of 30 minutes. c. Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform:methanol (95:5 v/v). The product, ceramide, will have a higher R_f value than the starting sphingosine.

3. Work-up: a. Once the reaction is complete, quench the reaction by adding a small amount of water. b. Transfer the reaction mixture to a separatory funnel and dilute with a larger volume of chloroform or ethyl acetate. c. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine (saturated NaCl solution). d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.

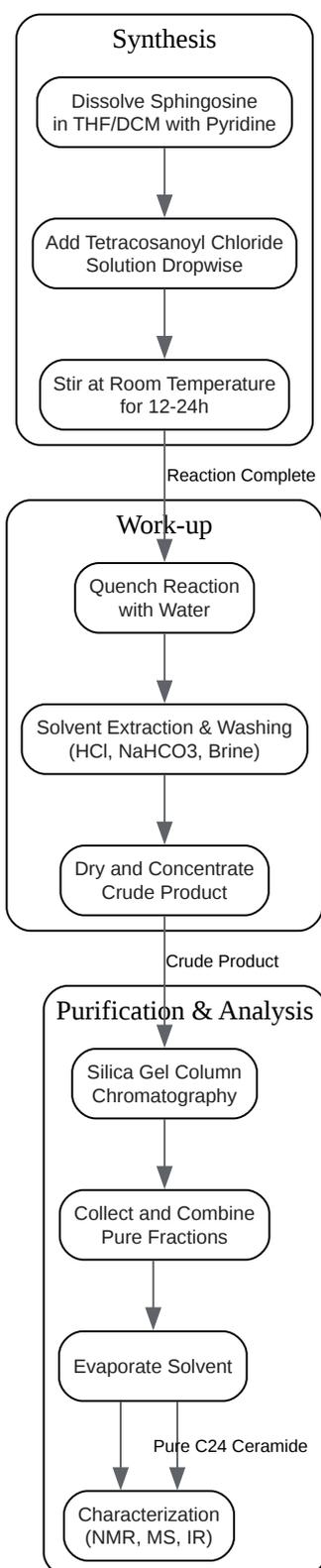
4. Purification: a. The crude ceramide is purified by silica gel column chromatography. b. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column. c. Dissolve the crude product in a minimal amount of chloroform and load it onto the column. d. Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate or chloroform/methanol. For example, a gradient of 0-

10% methanol in chloroform can be effective. e. Collect fractions and analyze them by TLC to identify those containing the pure ceramide. f. Combine the pure fractions and evaporate the solvent to yield the purified N-tetracosanoyl-D-sphingosine as a white, waxy solid.

5. Characterization: a. The identity and purity of the synthesized ceramide can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualization of Pathways and Workflows

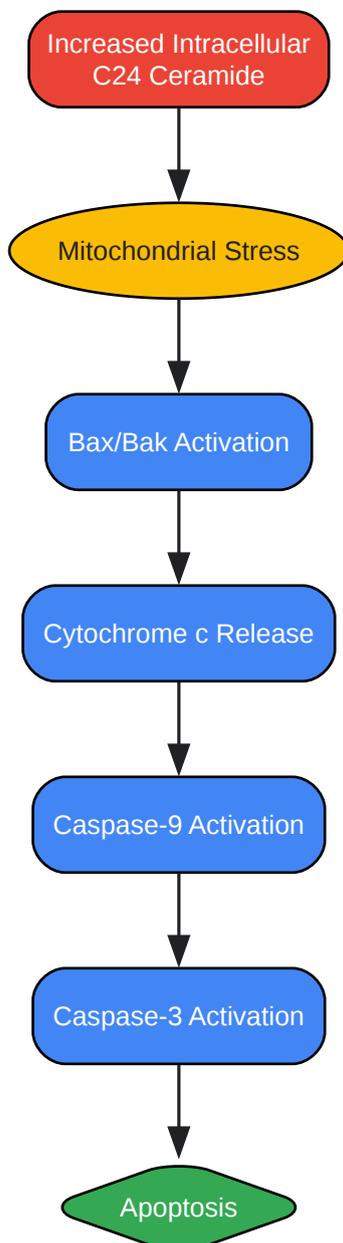
Experimental Workflow



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Caption: Workflow for the synthesis and purification of C24 Ceramide.

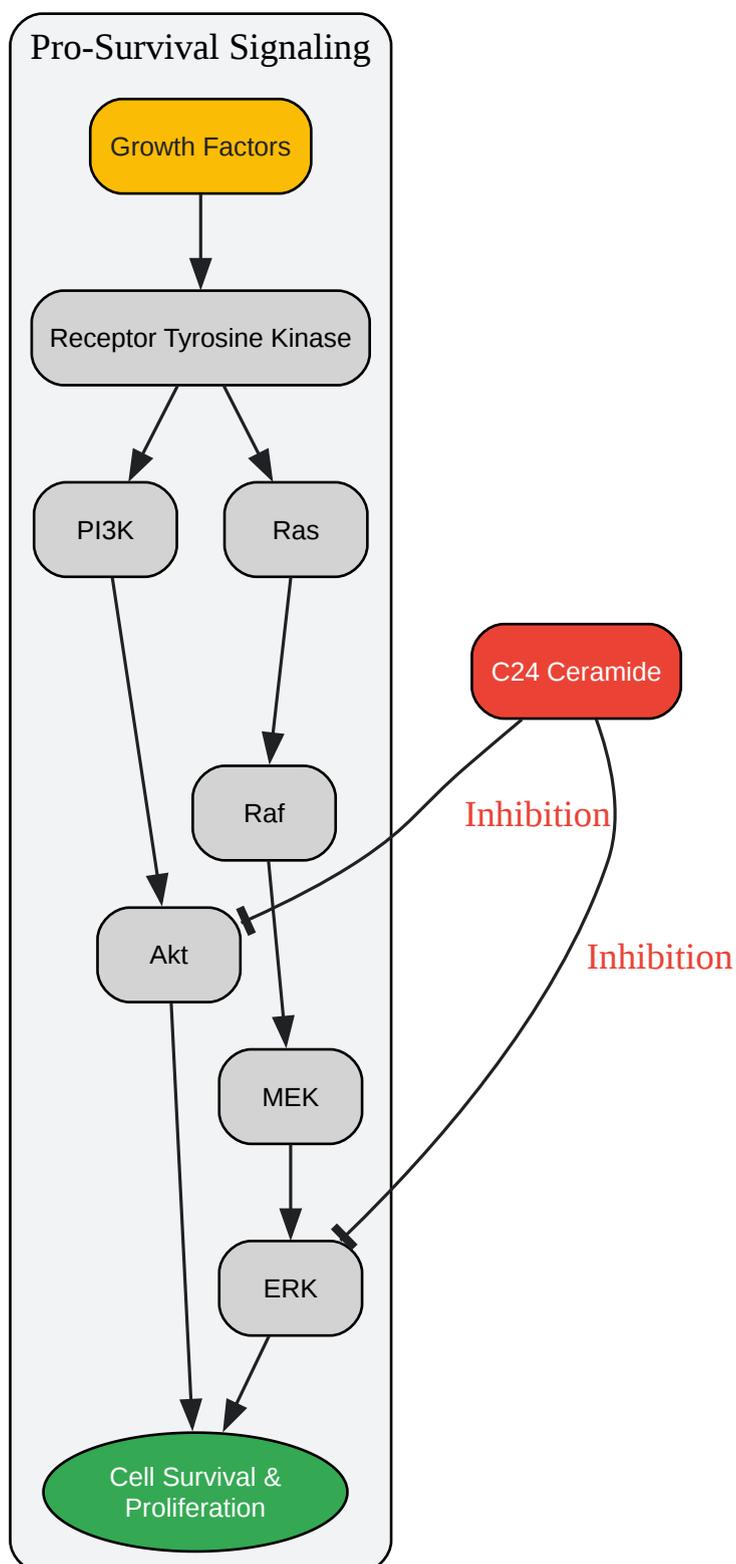
C24 Ceramide-Induced Apoptosis Signaling Pathway



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Caption: C24 Ceramide induces apoptosis via the mitochondrial pathway.

Inhibition of Pro-Survival Signaling by C24 Ceramide



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